molecular formula C14H12INO B7650853 4-iodo-N-(3-methylphenyl)benzamide

4-iodo-N-(3-methylphenyl)benzamide

Cat. No.: B7650853
M. Wt: 337.15 g/mol
InChI Key: WSYIENAERDRHBL-UHFFFAOYSA-N
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Description

4-Iodo-N-(3-methylphenyl)benzamide is a halogenated benzamide derivative characterized by an iodine atom at the 4-position of the benzamide ring and a 3-methylphenyl group attached to the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry and materials science, often serving as intermediates or bioactive compounds. The iodine substituent is notable for its polarizability and steric bulk, which may influence electronic properties, solubility, and intermolecular interactions compared to smaller halogens like bromine or chlorine .

Properties

IUPAC Name

4-iodo-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYIENAERDRHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-(3-methylphenyl)benzamide typically involves the iodination of N-(3-methylphenyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as described above. The choice of solvent, temperature, and oxidizing agent can be optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-iodo-N-(3-methylphenyl)benzamide can undergo oxidation reactions, where the iodine atom may be replaced by other functional groups such as hydroxyl or nitro groups.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of N-(3-methylphenyl)benzamide.

    Substitution: The iodine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite, or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Hydroxy or nitro derivatives of N-(3-methylphenyl)benzamide.

    Reduction: N-(3-methylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-iodo-N-(3-methylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki or Heck reactions.

Biology: In biological research, this compound is studied for its potential as a ligand for certain receptors or enzymes. It may also be used in the development of radiolabeled compounds for imaging studies.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to fully understand its medicinal potential.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-N-(3-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as receptors, enzymes, or ion channels. The iodine atom can play a crucial role in binding interactions, influencing the compound’s affinity and selectivity for its target. The exact pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Halogen-Substituted Benzamides

The halogen atom at the 4-position significantly impacts molecular properties. Key comparisons include:

Compound Substituent (Benzamide) Amide Substituent Key Findings Reference
4-Iodo-N-(3-methylphenyl)benzamide 4-Iodo 3-Methylphenyl Inferred higher lipophilicity and steric bulk due to iodine .
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitrophenyl Bromine’s smaller size enhances crystallinity; nitro group increases reactivity .
4-Chloro-N-(3-methoxyphenyl)benzamide 4-Chloro 3-Methoxyphenyl Chlorine’s electronegativity enhances dipole moments; methoxy improves solubility .
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide 2-Chloro, 4-methylsulfonyl 4-Chloro-3-iodophenyl Iodo on amide phenyl enhances π-stacking; methylsulfonyl contributes to polarity .

Key Observations :

  • Iodine vs. However, it may reduce solubility compared to bromine or chlorine .
  • Electronic Effects : Nitro () and methoxy () groups on the amide substituent modulate electron density, affecting reactivity and intermolecular interactions.
Substituent Position and Functional Group Variations

Variations in substituent positions and functional groups alter physicochemical and structural properties:

Compound Substituents (Benzamide) Amide Substituent Key Findings Reference
3-Iodo-4-methoxy-N-(3-methylphenyl)benzamide 3-Iodo, 4-Methoxy 3-Methylphenyl Methoxy at 4-position increases solubility; iodine at 3-position may sterically hinder packing .
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide 3-Hydroxy, 4-Iodo Methoxy-methyl Hydroxy group enables hydrogen bonding; N-methyl reduces steric hindrance .
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Nitro 3-Chlorophenethyl Nitro group enhances electrophilicity; phenethyl chain improves membrane permeability .

Key Observations :

  • Positional Effects : Iodine at the 4-position (target compound) vs. 3-position () alters molecular symmetry and packing efficiency.
  • Functional Groups : Hydroxy () and nitro () groups introduce hydrogen bonding or electron-withdrawing effects, influencing stability and reactivity.
Amide N-Substituent Diversity

The 3-methylphenyl group on the amide nitrogen distinguishes the target compound from other benzamides:

Compound Amide Substituent Key Findings Reference
This compound 3-Methylphenyl Methyl group provides moderate steric hindrance and lipophilicity.
4-Bromo-N-ethyl-N-(3-methylphenyl)benzamide N-Ethyl, N-(3-methylphenyl) Ethyl group increases steric bulk, potentially reducing crystallinity .
4-tert-Butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole with 3-methylphenyl Thiadiazole ring enhances π-π interactions; tert-butyl improves thermal stability .

Key Observations :

  • Steric Effects : Bulky substituents like tert-butyl () or ethyl () may hinder molecular packing, whereas 3-methylphenyl balances steric effects and aromatic interactions.
  • Heterocyclic Substituents : Thiadiazole () introduces additional hydrogen-bonding sites, altering solubility and bioactivity.
Crystallographic and Structural Insights

Crystal structure analyses of analogs reveal substituent-driven packing patterns:

  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Nitro and bromo groups facilitate layered packing via halogen bonding and π-stacking .
  • 4-Chloro-N-(3-methoxyphenyl)benzamide (): Methoxy and chloro groups form hydrogen-bonded dimers, enhancing crystal stability .
  • 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide (): Iodo and methylsulfonyl groups create a dense, interlocked lattice .

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